3-Amino-2-bromo-5-methylnaphthalene-1,4-dione
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Overview
Description
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-5-methylnaphthalene-1,4-dione typically involves the bromination of 5-methylnaphthalene-1,4-dione followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetic acid or chloroform. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-5-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, leading to cell death. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Menadione (Vitamin K3): 2-Methyl-1,4-naphthoquinone, known for its role in blood clotting and potential anticancer properties.
Phthiocol: 2-Hydroxy-3-methylnaphthalene-1,4-dione, known for its anticancer and antihemorrhagic properties.
Uniqueness
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione is unique due to the presence of both amino and bromo substituents on the naphthoquinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
192718-98-2 |
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Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-amino-2-bromo-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-5-3-2-4-6-7(5)11(15)9(13)8(12)10(6)14/h2-4H,13H2,1H3 |
InChI Key |
GAJHIHMKTAOXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)N)Br |
Origin of Product |
United States |
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